(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate
CAS No.: 42274-61-3
Cat. No.: VC2231042
Molecular Formula: C15H22O5S
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42274-61-3 |
---|---|
Molecular Formula | C15H22O5S |
Molecular Weight | 314.4 g/mol |
IUPAC Name | [(2S)-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C15H22O5S/c1-12-6-8-14(9-7-12)21(16,17)19-11-13(2)20-15-5-3-4-10-18-15/h6-9,13,15H,3-5,10-11H2,1-2H3/t13-,15?/m0/s1 |
Standard InChI Key | CIRBILLHZJTIAZ-CFMCSPIPSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OC2CCCCO2 |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC2CCCCO2 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC2CCCCO2 |
Introduction
Chemical Identity and Nomenclature
The compound (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate represents a specific chemical entity with several systematic and alternative names. This sulfonate ester contains a chiral center with the S configuration, making it stereochemically significant for various applications.
Primary Chemical Identifiers
The compound is uniquely identified through various chemical identification systems as detailed in the table below:
Parameter | Identifier |
---|---|
CAS Registry Number | 42274-61-3 |
Molecular Formula | C15H22O5S |
Molecular Weight | 314.4 g/mol |
InChI | InChI=1S/C15H22O5S/c1-12-6-8-14(9-7-12)21(16,17)19-11-13(2)20-15-5-3-4-10-18-15/h6-9,13,15H,3-5,10-11H2,1-2H3/t13-,15?/m0/s1 |
InChIKey | CIRBILLHZJTIAZ-CFMCSPIPSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC@HOC2CCCCO2 |
MDL Number | MFCD17011842 |
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in chemical databases and literature:
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(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-propyl 4-methylbenzenesulfonate
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(2S)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-1-Propanol 4-methylbenzenesulfonate
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(2S)-2-(tetrahydro-2H-pyran-2-yloxy)propyl 4-methylbenzenesulfonate
Structural Features and Chemical Properties
The compound exhibits specific structural characteristics that define its chemical behavior and reactivity patterns, making it valuable in organic synthesis.
Structural Components
The molecule consists of three primary structural components:
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A tosylate (4-methylbenzenesulfonate) group - the reactive leaving group
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A propyl backbone with a stereogenic center at C-2 (S configuration)
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A tetrahydropyran (THP) protecting group attached to the secondary alcohol
This structural arrangement makes the compound useful as a protected and activated alcohol derivative in synthetic pathways.
Chemical Properties
As a tosylate ester with a THP-protected hydroxyl group, this compound possesses several important chemical properties:
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The tosylate group functions as an excellent leaving group in nucleophilic substitution reactions
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The THP group serves as a protecting group for the secondary alcohol functionality
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The compound has a chiral center with S configuration, contributing to its stereochemical properties
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The molecule contains both hydrophobic (aromatic and aliphatic) and hydrophilic (sulfonate) regions
Supplier | Product Code | Purity | Pack Sizes | Notes |
---|---|---|---|---|
MolCore | MC620632 | NLT 98% | Not specified | ISO certified manufacturer |
RR Scientific | R216947 | 98% | 1g, 5g, 10g, 25g, 100g | Available from Shanghai or CA Irwindale |
Quality Control Parameters
The compound is typically marketed with the following quality specifications:
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Identity confirmation through spectroscopic methods
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Manufacturing under ISO quality systems for pharmaceutical applications
Applications in Synthetic Chemistry
The compound (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate serves significant roles in various chemical synthesis pathways.
As a Synthetic Intermediate
The primary applications of this compound in synthetic chemistry include:
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Serving as an activated and protected alcohol derivative in organic synthesis
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Functioning as a chiral building block in stereoselective synthesis
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Acting as an intermediate in the preparation of pharmaceutically relevant compounds
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Enabling nucleophilic substitution reactions while preserving stereochemistry
Role in Pharmaceutical Synthesis
Analytical Characterization
Analytical characterization of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate is essential for confirming its identity and purity.
Structural Representation
The compound's structure is represented in chemical databases using various formats:
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2D structural representations showing atom connectivity and stereochemistry
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3D conformational models depicting spatial arrangement of atoms
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SMILES notation: CC1=CC=C(C=C1)S(=O)(=O)OCC@HOC2CCCCO2
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